molecular formula C15H15N3OS B2682236 Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclopropylidenepiperidin-1-yl)methanone CAS No. 2097913-18-1

Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclopropylidenepiperidin-1-yl)methanone

Cat. No. B2682236
CAS RN: 2097913-18-1
M. Wt: 285.37
InChI Key: ORQCJRSWZWITCB-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclopropylidenepiperidin-1-yl)methanone is a compound that falls under the category of benzothiadiazoles . Benzothiadiazoles are recognized to possess potent pharmacological activities including anticancer potential . They are often included into a wide variety of biologically active compounds and various photovoltaic devices .


Synthesis Analysis

The synthesis of similar compounds has been studied extensively. For instance, the reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents was studied and it was shown that the best yield of (E)-7-(4-(diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .


Molecular Structure Analysis

According to quantum-mechanical calculations, benzo[d][1,2,3]thiadiazole (isoBTD) has higher values of E LUMO and energy band gap (Eg), which indicates high electron conductivity, occurring due to the high stability of the molecule in the excited state .


Chemical Reactions Analysis

The compound exhibits aggregated-induced emission (AIE) properties, which are attributed to its photoactive BTZ core and nonplanar geometry . It also behaves as a molecular heterogeneous photosensitizer for the production of singlet oxygen under continuous flow conditions .


Physical And Chemical Properties Analysis

The compound exhibits interesting optoelectronic and photophysical properties. For instance, it has been found that the addition of the 2,2′-bithiophene fragment as a π-spacer resulted in an unexpected increase of the extinction coefficient in the UV/vis spectra along with a blue shift of both absorption maxima for the isoBTD-based compound as compared to the BTD-based compound .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, similar compounds have been investigated for use in photovoltaics or as fluorescent sensors .

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(4-cyclopropylidenepiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c19-15(12-3-4-13-14(9-12)17-20-16-13)18-7-5-11(6-8-18)10-1-2-10/h3-4,9H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQCJRSWZWITCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclopropylidenepiperidin-1-yl)methanone

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